4-butoxy-N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-butoxy-N-[2-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O4S/c1-3-4-12-26-15-5-7-16(8-6-15)28(24,25)19-11-13-27-18-10-9-17-21-20-14(2)23(17)22-18/h5-10,19H,3-4,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQSCNOZZCUGLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)NCCOC2=NN3C(=NN=C3C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as 4-butoxy-N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzene-1-sulfonamide, is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazineSimilar compounds have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects.
Mode of Action
It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors.
Biochemical Pathways
Similar compounds have been found to inhibit various enzymes, suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds.
Result of Action
Similar compounds have shown cytotoxic activities against certain cancer cells. For instance, compound 8i induced apoptosis in MDA-MB-231 cells by 38-fold compared to the control, arresting the cell cycle at the G2/M phase.
Action Environment
The synthesis of similar compounds has been reported under various conditions, suggesting that the environment could potentially influence the action of these compounds.
Biochemical Analysis
Biochemical Properties
Compounds in the same class, such as triazolothiadiazines, have been reported to interact with various enzymes and proteins. These interactions can influence biochemical reactions, potentially leading to various pharmacological effects.
Biological Activity
The compound 4-butoxy-N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide is a novel chemical entity derived from the triazole family, specifically designed for therapeutic applications. Its structure suggests potential interactions with various biological targets, which could result in significant pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound can be represented as C₁₈H₂₃N₅O₃S. The presence of the triazole and benzenesulfonamide moieties is expected to contribute to its biological activity. The compound's unique structure may facilitate interactions with specific receptors or enzymes involved in disease pathways.
Biological Activity Overview
Recent studies have highlighted the biological activity of similar triazole derivatives, indicating a promising potential for anti-cancer, anti-inflammatory, and antimicrobial effects. The following sections detail specific findings related to the compound's biological activity.
Anticancer Activity
Research has shown that compounds containing triazole structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of triazoles have demonstrated IC₅₀ values in the low micromolar range against HeLa and MCF-7 cell lines. The mechanism of action is often attributed to their ability to induce apoptosis and inhibit cell proliferation through various pathways such as:
- Inhibition of DNA synthesis
- Induction of oxidative stress
- Modulation of signaling pathways
| Compound | Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| 3d | HeLa | 29 | Apoptosis induction |
| 4a | MCF-7 | 15 | DNA synthesis inhibition |
Antimicrobial Activity
Triazole derivatives have also been investigated for their antimicrobial properties. Studies indicate that certain compounds exhibit potent activity against both gram-positive and gram-negative bacteria. The mechanism often involves disruption of the bacterial cell membrane or interference with metabolic pathways.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3e | E. coli | 8 µg/mL |
| 3f | S. aureus | 4 µg/mL |
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various triazole derivatives on cancer cell lines using the MTT assay. The compound exhibited significant cytotoxicity, with an IC₅₀ value indicating effective inhibition of cell growth.
- Antimicrobial Screening : Another investigation focused on the antimicrobial properties of triazole compounds against clinical isolates. Results showed that several derivatives had favorable MIC values compared to standard antibiotics.
Research Findings
The biological activities of triazole derivatives are often linked to their chemical structure, which allows for diverse interactions with biological targets. Notably, compounds with additional functional groups (like sulfonamides) tend to enhance activity by improving solubility and receptor binding affinity.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic yield of 4-butoxy-N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide?
- Methodological Answer :
- Stepwise Synthesis : Begin with cyclization of precursors to form the triazolopyridazine core (e.g., using sodium hypochlorite for oxidative cyclization) .
- Reaction Optimization : Vary catalysts (e.g., acetic acid for imine formation) and solvents (ethanol or DMF) to improve intermediate yields .
- Purification : Employ HPLC for final purification and validate purity via NMR (e.g., ¹H/¹³C-NMR for functional group confirmation) and mass spectrometry (HRMS for molecular weight verification) .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- Spectroscopic Analysis : Use ¹H-NMR to confirm proton environments (e.g., sulfonamide NH at δ 10.72 ppm) and ¹³C-NMR to verify carbon frameworks .
- Mass Spectrometry : HRMS with electrospray ionization (ESI) ensures accurate molecular formula determination (e.g., resolving isotopic patterns for Cl or S atoms) .
- FTIR : Identify key functional groups like sulfonamide (S=O stretches at ~1130–1260 cm⁻¹) and triazole rings (C=N stretches ~1500–1600 cm⁻¹) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases or phosphodiesterases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) .
- Binding Affinity Studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify target interactions (e.g., IC₅₀ values for receptor binding) .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or HepG2) to assess antiproliferative effects .
Advanced Research Questions
Q. How can computational modeling enhance reaction design for triazolopyridazine derivatives?
- Methodological Answer :
- Quantum Chemical Calculations : Apply density functional theory (DFT) to predict transition states and optimize reaction pathways (e.g., cyclization energy barriers) .
- Machine Learning : Train models on reaction databases to predict optimal conditions (e.g., solvent/catalyst combinations) and reduce trial-and-error experimentation .
- Molecular Dynamics : Simulate solvation effects to improve yield in polar solvents like DMSO or acetonitrile .
Q. How to conduct structure-activity relationship (SAR) studies for this compound’s bioactivity?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace butoxy with methoxy or fluoro groups) and assess activity changes .
- Pharmacophore Mapping : Use software like Schrödinger’s Phase to identify critical binding moieties (e.g., sulfonamide vs. triazole contributions) .
- 3D-QSAR : Build comparative molecular field analysis (CoMFA) models to correlate structural features with inhibitory potency .
Q. How to resolve contradictory pharmacological data between in vitro and in vivo models?
- Methodological Answer :
- Metabolic Stability Testing : Use liver microsomes or hepatocytes to identify rapid degradation pathways (e.g., cytochrome P450-mediated oxidation) .
- Protein Binding Assays : Measure plasma protein binding (e.g., via equilibrium dialysis) to assess bioavailability discrepancies .
- Pharmacokinetic Profiling : Conduct LC-MS/MS studies to quantify tissue distribution and half-life in rodent models .
Q. What strategies improve selectivity for target enzymes over off-target homologs?
- Methodological Answer :
- Crystallography : Resolve co-crystal structures (e.g., with PDE4B vs. PDE4D) to identify selectivity-determining residues .
- Mutagenesis Studies : Engineer enzyme mutants to validate binding pocket interactions (e.g., alanine scanning of key amino acids) .
- Fragment-Based Screening : Use X-ray crystallography or NMR to identify fragments that enhance specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
